molecular formula C22H18FN3O B2586280 [3-(2-Fluorophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-pyridin-3-ylmethanone CAS No. 402951-35-3

[3-(2-Fluorophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-pyridin-3-ylmethanone

Cat. No. B2586280
M. Wt: 359.404
InChI Key: SZBQHEHIHADTKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(2-Fluorophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-pyridin-3-ylmethanone is a useful research compound. Its molecular formula is C22H18FN3O and its molecular weight is 359.404. The purity is usually 95%.
BenchChem offers high-quality [3-(2-Fluorophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-pyridin-3-ylmethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [3-(2-Fluorophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-pyridin-3-ylmethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Photophysical Behavior

Research on unsymmetrical organoboron complexes, including those related to the chemical structure , highlights the synthesis and photophysical properties of compounds with strong absorptions across the UV-Vis spectrum. These studies showcase the potential for applications in bioorthogonal chemistry due to their strong emissive qualities and high quantum yields in both organic solvents and water, suggesting utility in biological imaging and diagnostics (Garre et al., 2019).

Molecular Conformations and Hydrogen Bonding

The structural analysis of closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines provides insights into their molecular conformations and hydrogen bonding patterns. This research contributes to the understanding of the chemical and physical properties of pyrazolopyridine derivatives, which could inform the design of new materials and molecules for various scientific applications (Sagar et al., 2017).

Anticancer Activity

Studies on fluorinated benzo[b]pyran derivatives, which share structural similarities with the compound of interest, have demonstrated anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations. These findings suggest that modifications to the pyrazolopyridine core could yield compounds with significant therapeutic potential (Hammam et al., 2005).

Novel Synthesis Approaches

Research on the synthesis of derivatives, such as 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, highlights innovative approaches to creating compounds for imaging dopamine D4 receptors. These methods contribute to the development of radiopharmaceuticals for neurological research (Eskola et al., 2002).

Fluorescent pH Sensor

A study on the construction of fluorescent pH sensors from heteroatom-containing luminogens demonstrates the utility of pyrazolopyridine derivatives in environmental and biological sensing applications. The ability to reversibly switch emission states through protonation and deprotonation processes underscores the versatility of these compounds in chemosensor design (Yang et al., 2013).

properties

IUPAC Name

[3-(2-fluorophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O/c1-15-8-10-16(11-9-15)20-13-21(18-6-2-3-7-19(18)23)26(25-20)22(27)17-5-4-12-24-14-17/h2-12,14,21H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBQHEHIHADTKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3F)C(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(2-Fluorophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-pyridin-3-ylmethanone

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